MUGS

Beschreibung

"MUGS" in biochemical contexts refers to Mismatch-specific Uracil-DNA Glycosylases, enzymes critical for DNA repair. These enzymes excise uracil residues from mismatched DNA base pairs, preventing mutagenic outcomes during replication. This compound belong to the broader family of uracil-DNA glycosylases (UDGs), which maintain genomic integrity by targeting aberrant uracil incorporation . Structural analyses reveal that this compound shares an α/β fold with other UDGs, despite low sequence similarity, and functions in diverse organisms .

Eigenschaften

CAS-Nummer |

210357-38-3 |

|---|---|

Molekularformel |

C18H21KNO11S |

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

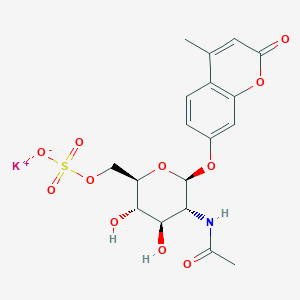

potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/t13-,15-,16-,17-,18-;/m1./s1 |

InChI-Schlüssel |

XYARVLIQLAIXKI-SZSLDHOESA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C.[K] |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C.[K] |

Synonyme |

7-[[2-(Acetylamino)-2-deoxy-6-O-sulfo-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one Monopotassium Salt; MUGS; |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt is N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase. Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU can be used to quantify the activity of the enzyme.

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzyme N-acetyl-β-D-glucosaminidase, which the compound targets, is responsible for removing terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues.

Pharmacokinetics

It is known to be soluble in water, which suggests it could have good bioavailability. It is also reported to be light sensitive, indicating that its stability and bioavailability could be affected by exposure to light.

Result of Action

The cleavage of the compound by N-acetyl-β-D-glucosaminidase results in the release of 4-MU, which fluoresces. This fluorescence can be measured to quantify the activity of the enzyme. This can be particularly useful in diagnosing conditions like Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by defects in the enzyme.

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The fluorescence of 4-MU is pH-dependent, with excitation maxima at low and high pH. The compound is also reported to be light sensitive, suggesting that light exposure could affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

The compound interacts with the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A), specifically its isoenzyme A. Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released. The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity.

Cellular Effects

The effects of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt on cells are primarily related to its interaction with β-hexosaminidase A. This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

MUGS, or methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an imidazole ring and a benzoate moiety. This configuration is believed to contribute to its biological activity. The compound's solubility and stability in physiological conditions are critical for its bioavailability and efficacy.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

- Antioxidant Activity : this compound has shown significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways .

- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong efficacy against these bacteria .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound in a rat model subjected to oxidative stress. The results indicated that administration of this compound significantly reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, while increasing SOD and CAT activities. This suggests that this compound effectively mitigates oxidative damage in vivo .

Case Study 2: Anti-inflammatory Action

In another study focusing on inflammation, this compound was administered to mice with induced paw edema. The compound demonstrated a dose-dependent reduction in edema, correlating with decreased levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings highlight this compound's potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains. The results showed that this compound had an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its potential utility in treating bacterial infections .

Data Summary

| Biological Activity | Mechanism | Model | Results |

|---|---|---|---|

| Antioxidant | Free radical scavenging | Rat model | Reduced MDA levels; increased SOD/CAT activities |

| Anti-inflammatory | NF-κB inhibition | Mouse paw edema | Dose-dependent reduction in edema; decreased IL-6/TNF-α |

| Antimicrobial | Direct bactericidal effect | In vitro | MIC 6.72 mg/mL (E. coli); MIC 6.63 mg/mL (S. aureus) |

Wissenschaftliche Forschungsanwendungen

Temperature-Regulating Systems

One of the most notable applications of MUGS is in temperature-regulating this compound designed to maintain optimal beverage temperatures. Researchers have developed innovative designs that utilize phase-change materials to enhance thermal properties.

- Burnout Mug : Developed by Dr. Hongbin Ma and his team, the Burnout Mug employs a bio-based phase-change material that absorbs excess heat from hot beverages, allowing them to cool to a drinkable temperature quickly. As the beverage cools over time, the stored heat is gradually released back into the drink, maintaining an ideal drinking temperature for extended periods .

- NASA Applications : NASA has incorporated phase-change materials in various spacecraft systems to manage extreme temperatures. These materials are used in spacesuits and thermal control systems for vehicles like the Apollo lunar rover and the Orion capsule. The technology ensures that astronauts remain comfortable by regulating temperature fluctuations during space missions .

Food Preservation

This compound also play a crucial role in food preservation and safety:

- Perishable Food Storage : Phase-change materials are being explored for keeping perishable foods at safe temperatures during transportation. By maintaining a consistent temperature, these materials can help reduce spoilage and extend the shelf life of food products .

- Medical Applications : The same technology is being adapted for medical uses, such as in insulin containers and organ transportation boxes. These applications require precise temperature control to ensure the viability of medical supplies during transit .

Environmental Management

The environmental impact of this compound is significant, particularly in energy conservation and waste reduction:

- Construction Materials : Phase-change materials are embedded in building materials to enhance energy efficiency. By regulating indoor temperatures, they can reduce heating and cooling costs and improve overall energy management in buildings .

- Chemical-Free Alternatives : The trend towards chemical-free this compound highlights the importance of using non-toxic materials in everyday products. These this compound are made from natural substances that do not leach harmful chemicals into beverages, promoting health and environmental sustainability .

Case Studies

To illustrate the practical applications of this compound, several case studies are highlighted below:

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Clinical Relevance : SMUG overexpression is linked to chemotherapy resistance in cancers, whereas this compound deficiencies correlate with elevated mutation rates in mitochondrial DNA .

- Biotechnological Applications: UNG is utilized in PCR to prevent carryover contamination, while this compound’s mismatch specificity is leveraged in gene-editing tools for error correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.